4,5,7-Trihydroxycoumarin
Overview
Description
4,5,7-Trihydroxycoumarin is a chemical compound belonging to the coumarin family, characterized by its three hydroxyl groups attached to the benzopyrone core. The molecular formula of this compound is C₉H₆O₅, and it has a molecular weight of 194.14 g/mol . Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Coumarin derivatives, such as 4-hydroxycoumarin, have been found to interact with theMajor NAD (P)H-flavin oxidoreductase in Vibrio fischeri .
Mode of Action
For instance, 4-hydroxycoumarin has been shown to increase the anticoagulant activities of certain drugs .
Biochemical Pathways
Coumarins are known to originate from the phenylpropanoid pathway in plants . They can undergo multiple-step hydroxylations leading to more complex coumarin patterns .
Result of Action
Coumarin derivatives are known to have potential pharmacological applications, such as antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
It is known that the compound is a white to pale yellow crystalline powder, soluble in hot water and alcohol, and almost insoluble in ether and benzene .
Biochemical Analysis
Cellular Effects
4,5,7-Trihydroxycoumarin has been found to have potential effects against cancer . It has been shown to have a cytotoxic effect impacting apoptosis-mediated cell death in kidney cancer cell lines
Molecular Mechanism
It is known that coumarin derivatives can modulate signaling pathways that impact several cell processes
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a major metabolic pathway in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trihydroxycoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds under basic conditions . These reactions typically require specific catalysts and controlled temperatures to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of homogeneous and heterogeneous catalysts, as well as advanced techniques like microwave or ultrasound-assisted synthesis, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
4,5,7-Trihydroxycoumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties and used in the synthesis of warfarin.
7-Hydroxycoumarin (Umbelliferone): Exhibits strong fluorescence and is used as a fluorescent probe.
6,7,8-Trihydroxycoumarin: Found in plants and has similar antioxidant properties.
Uniqueness: 4,5,7-Trihydroxycoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarins. Its three hydroxyl groups enhance its antioxidant capacity and provide multiple sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
4,5,7-trihydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWGYCBCHLEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170017 | |
Record name | Coumarin, 4,5,7-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-26-7 | |
Record name | 4,5,7-Trihydroxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17575-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,7-Trihydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17575-26-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Coumarin, 4,5,7-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,7-Trihydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5,7-TRIHYDROXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQB3NZR7WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What novel derivatives of 4,5,7-trihydroxycoumarin have shown potential antiviral activity?
A1: Research has led to the synthesis of novel hydroxy- and polyhydroxy-derivatives of coumarin, including those condensed with dialdehydes and aldehyde acids. [] These derivatives, where this compound acts as a structural component (R1=R2), have demonstrated promising antiviral effects against HIV-1. []
Q2: What is the mechanism of action for the antiviral activity of these this compound derivatives?
A2: Unfortunately, the provided abstracts do not delve into the specific mechanism of action for the antiviral activity of these compounds. Further research is needed to elucidate the precise ways in which these derivatives interact with HIV-1.
Q3: Beyond antiviral research, what other applications have been explored for this compound?
A3: this compound has shown potential as a reagent in inorganic paper chromatography. [] Additionally, 3-phenyl-4,5,7-trihydroxycoumarin, a closely related compound, has been studied for its ability to form complexes with uranium(VI), offering potential applications in spectrophotometric analysis. []
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